7-amino-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound with a molecular formula of C₆H₇N₅O and a molecular weight of 165.155 g/mol . This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be achieved through various methods. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as pyridine .
Industrial Production Methods
the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-amino-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted triazolopyrimidines .
Scientific Research Applications
7-amino-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-amino-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of CDK2/cyclin A2, leading to the inhibition of cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-amino-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one include:
1,2,4-Triazoles: These compounds share the triazole ring structure and exhibit similar biological activities.
Pyrazolopyrimidines: These compounds have a similar fused ring system and are also known for their biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for cancer therapy .
Properties
IUPAC Name |
7-amino-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-3-8-6-9-5(12)2-4(7)11(6)10-3/h2H,7H2,1H3,(H,8,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSRESBYHLVUSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=O)C=C(N2N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=NC(=O)C=C(N2N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.